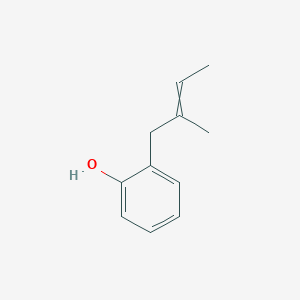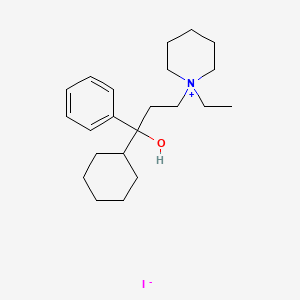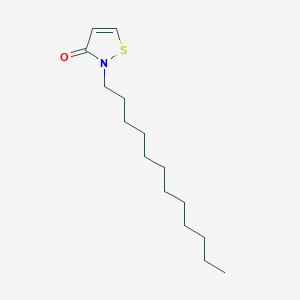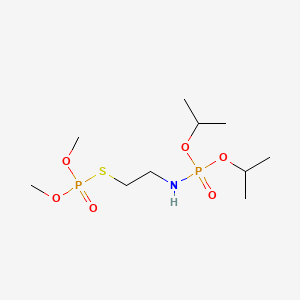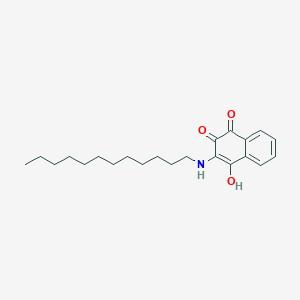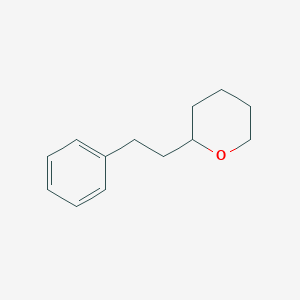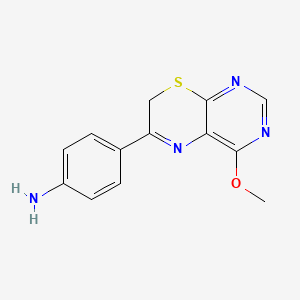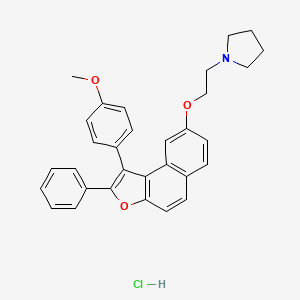
3,6,9,12-Tetraoxapentadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxapentadecan-1-ol is an organic compound with the molecular formula C10H22O5. It is a member of the polyethylene glycol family and is characterized by the presence of multiple ether linkages. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,6,9,12-Tetraoxapentadecan-1-ol can be synthesized through a multi-step process starting from tetraethylene glycol. The synthesis involves esterification, mesylation, azide substitution, reduction, and hydrolysis . Each step requires specific reagents and conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6,9,12-Tetraoxapentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) and sodium azide (NaN3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxapentadecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is employed in the study of biological systems, particularly in the development of drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceuticals, especially in the formulation of drugs with improved solubility and bioavailability.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxapentadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the solubility, stability, and bioavailability of drugs, making it a valuable component in pharmaceutical formulations .
Comparaison Avec Des Composés Similaires
3,6,9,12-Tetraoxatetradecan-1-ol: Similar in structure but with a different chain length.
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol: Contains an amino group, making it more reactive in certain chemical reactions.
3,6,9,12-Tetraoxapentadec-14-en-1-ol: Features an additional double bond, which can alter its chemical properties
Uniqueness: 3,6,9,12-Tetraoxapentadecan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages. These characteristics make it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
23307-36-0 |
|---|---|
Formule moléculaire |
C11H24O5 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H24O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h12H,2-11H2,1H3 |
Clé InChI |
SXNRWWNGEQMQCB-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



